2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, commonly referred to as 2,9-bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, is a complex organic compound characterized by its dual naphthalene moieties and phenanthroline structure. The molecular formula of this compound is with a molecular weight of approximately 584.72 g/mol . It appears as a white to light yellow or light orange powder and is known for its high purity levels, typically exceeding 97% .
Research indicates that 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline exhibits biological activities such as:
The synthesis of 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline typically involves:
This compound has several notable applications:
Interaction studies have shown that 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline can interact with various metal ions such as copper and iron. These interactions are significant in biological systems and can influence the compound's reactivity and stability. Studies often focus on:
Several compounds share structural similarities with 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,7-Diphenyl-1,10-phenanthroline | Contains two phenyl groups on phenanthroline | Lacks naphthalene moieties |
| 2-(Naphthalen-1-yl)-4,7-diphenyl-1,10-phenanthroline | Similar naphthalene substitution but at position 1 | Different electronic properties due to position |
| 2-(Naphthalen-2-yl)-1,10-phenanthroline | Contains only one phenyl group | Simpler structure with potentially different reactivity |
The uniqueness of 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline lies in its dual naphthalene substituents and enhanced electron transport capabilities compared to its analogs.